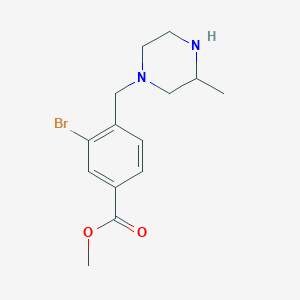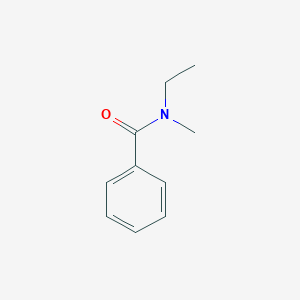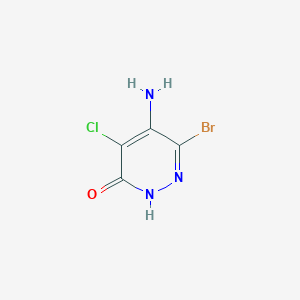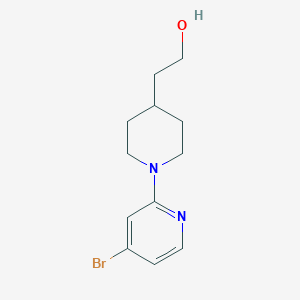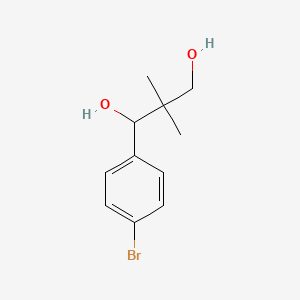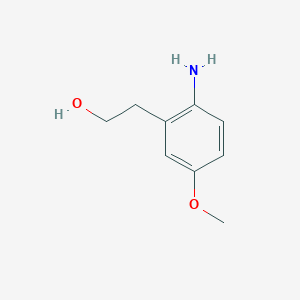
2-Amino-5-methoxybenzeneethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-methoxybenzeneethanol is an organic compound with the molecular formula C9H13NO2 It is a derivative of benzene, featuring an amino group at the second position, a methoxy group at the fifth position, and an ethanol group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methoxybenzeneethanol can be achieved through several methods. One common approach involves the nitration of 5-methoxybenzeneethanol, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methoxybenzeneethanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: 2-Nitro-5-methoxybenzeneethanol
Reduction: this compound
Substitution: Various substituted benzeneethanol derivatives
Scientific Research Applications
2-Amino-5-methoxybenzeneethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Amino-5-methoxybenzeneethanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The amino group can form hydrogen bonds with biological targets, while the methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-methoxybenzenethiol
- 2-Amino-5-methoxybenzamide
- 2-Amino-5-methoxybenzoic acid
Uniqueness
2-Amino-5-methoxybenzeneethanol is unique due to the presence of both an amino group and an ethanol group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a versatile intermediate for various synthetic applications.
Properties
CAS No. |
124043-85-2 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
2-(2-amino-5-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H13NO2/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6,11H,4-5,10H2,1H3 |
InChI Key |
OCRZWHWVTPLTRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


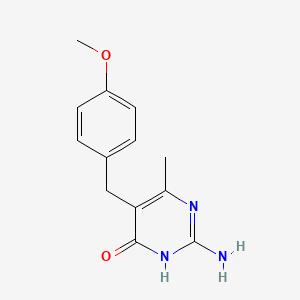
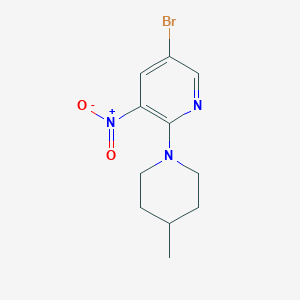
![1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperidine](/img/structure/B13928759.png)
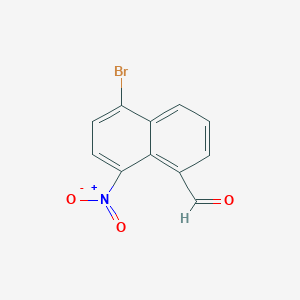
![1-Methoxy-8-nitro-6H-dibenzo[b,d]pyran-6-one](/img/structure/B13928764.png)
![3-bromo-8-(trifluoromethyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B13928772.png)
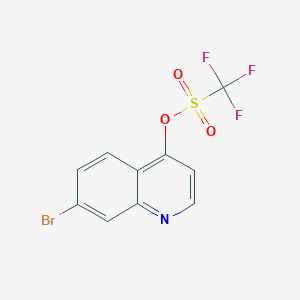
![6-Bromo-7-methoxy-2,8-dimethylimidazo[1,2-a]pyridine](/img/structure/B13928777.png)
